molecular formula C4H11ClN2 B1304013 2-Methylpropanimidamide hydrochloride CAS No. 22007-68-7

2-Methylpropanimidamide hydrochloride

Cat. No. B1304013
CAS RN: 22007-68-7
M. Wt: 122.6 g/mol
InChI Key: VWXLCWNPSOUPPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including hydrolysis, Friedel-Crafts reactions, and free radical crosslinking polymerization. For instance, the hydrolysis of 2-chloro-2-methylpropane is discussed, which could provide insights into the hydrolysis reactions that might be applicable to the synthesis of 2-Methylpropanimidamide hydrochloride . Additionally, the Friedel-Crafts reaction is mentioned in the context of synthesizing 2-phenyladamantane, which could be relevant for constructing complex organic molecules .

Molecular Structure Analysis

Vibrational spectroscopy and molecular docking studies are used to analyze the molecular structure of compounds. For example, a complete vibrational analysis of a complex molecule using Gaussian03W software package is described, which could be applied to the study of 2-Methylpropanimidamide hydrochloride to determine its molecular vibrations and structure . Furthermore, millimeter-wave rotational spectra analysis provides information on the ground and excited vibrational states of molecules, which could be relevant for the structural analysis of 2-Methylpropanimidamide hydrochloride .

Chemical Reactions Analysis

The papers discuss various chemical reactions, including the hydrolysis of chlorinated compounds and the oxidation reactions. The kinetic isotope effect in the hydrolysis of 2-chloro-2-methylpropane is studied, which could shed light on the reaction mechanisms that may be similar in the hydrolysis of 2-Methylpropanimidamide hydrochloride . Additionally, the oxidation of hydroxyproline by chloramine-T is reviewed, which could be analogous to potential oxidation reactions involving 2-Methylpropanimidamide hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are characterized using various analytical techniques. For instance, the viscosities of binary and ternary aqueous solutions of related compounds are measured, providing data that could be extrapolated to understand the solubility and viscosity of 2-Methylpropanimidamide hydrochloride in aqueous solutions . The analysis of hydrogels for the removal of heavy metals also provides information on the interaction of chemical structures with metal ions, which could be relevant for understanding the binding properties of 2-Methylpropanimidamide hydrochloride .

Scientific Research Applications

Chromatographic Analysis

A study by Casselman and Bannard (1970) explored the use of gas-liquid chromatography (GLC) for analyzing hydrochloride salts such as 2-Methylpropanimidamide hydrochloride. These salts decompose to their corresponding free bases during GLC, allowing for quantitative analysis of both the free base and hydrochloride forms. This method is significant for purity assessment and quantitative analysis in research settings (Casselman & Bannard, 1970).

In Vitro Antiviral Activity

Yao et al. (2020) studied the in vitro antiviral activity of hydrochloride compounds, including those structurally similar to 2-Methylpropanimidamide hydrochloride. Their research found that these compounds could be potent in inhibiting viruses like SARS-CoV-2. This highlights the potential use of 2-Methylpropanimidamide hydrochloride in antiviral research (Yao et al., 2020).

Metabolism Studies in Toxicology

A study by McMillan, Freeman, and Hinson (1990) on the metabolism of herbicides revealed that hydrochloride-based compounds, akin to 2-Methylpropanimidamide hydrochloride, can form metabolites that contribute to toxicological effects. This research is pertinent for understanding the metabolic pathways and potential toxicological impacts of similar compounds (McMillan et al., 1990).

Chemiluminescence in Drug Analysis

Huang and Chen (2002) developed a chemiluminescence method for the determination of drugs including those with hydrochloride structures similar to 2-Methylpropanimidamide hydrochloride. This technique can be applied in pharmaceutical analysis, offering a sensitive method for drug quantification (Huang & Chen, 2002).

Safety And Hazards

“2-Methylpropanimidamide hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

2-methylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXLCWNPSOUPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381915
Record name 2-methylpropanimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropanimidamide hydrochloride

CAS RN

22007-68-7
Record name 22007-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66913
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylpropanimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpropanimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Adam, MA Arnold, WM Nau, U Pischel… - Nucleic acids …, 2001 - academic.oup.com
The photooxidative damage of DNA, specifically guanine oxidation and strand-break formation, by sidechain-oxyfunctionalized acetophenones (hydroxy, methoxy, tert-butoxy and …
Number of citations: 12 academic.oup.com
RV Tikekar, RC Anantheswaran, RJ Elias… - Journal of agricultural …, 2011 - ACS Publications
Degradation products of ultraviolet (UV-C, 254 nm) treated ascorbic acid (AA) are reported. Analysis by high-performance liquid chromatography–mass spectroscopy (HPLC-MS) …
Number of citations: 50 pubs.acs.org
SN Gurley - 2010 - search.proquest.com
Following the discovery of the cannabinoid receptors, research in the field of cannabinoids has grown exponentially over the last two decades. Cannabinoids have been shown to have …
Number of citations: 1 search.proquest.com

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